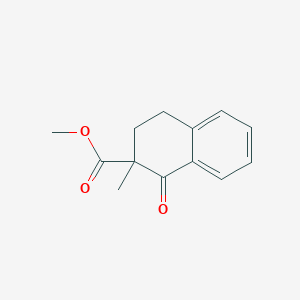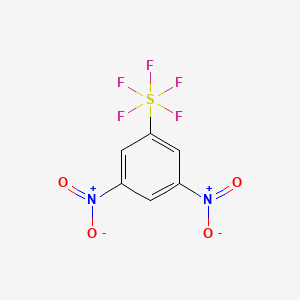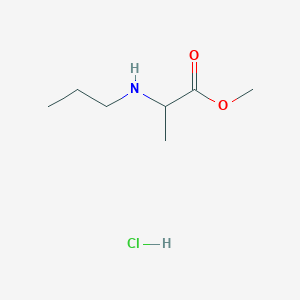
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes a 2,3-dihydrobenzofuran moiety and a 4H-chromene moiety . The 2,3-dihydrobenzofuran is a type of organic compound in which a dihydrofuran ring is fused with a benzene ring . The 4H-chromene is a heterocyclic chemical compound, one of several isomers of chromene .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate have been synthesized through a two-step reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction methods . Density functional theory (DFT) calculations have been used to optimize the crystal structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Studies on chromene derivatives, such as the synthesis of 5,6-dihydrobenzo[h]quinolines and dimethoxy variants, highlight innovative synthetic approaches and chemical transformations relevant to the target compound. For instance, base-induced ring transformations have been utilized to synthesize highly functionalized quinoline derivatives, showcasing the versatility of chromene-based frameworks in chemical synthesis (Pratap & Ram, 2007) (Chen, Ye, & Hu, 2012).
- The structural characterization of related compounds, through techniques such as X-ray crystallography, provides valuable information on the molecular geometry and potential reactivity of similar chromene-based compounds (Chen, Ye, & Hu, 2012).
Biological Applications
- Chromene derivatives have been explored for their antimicrobial properties, with studies demonstrating the synthesis and testing of compounds for activity against various microbial strains. This indicates the potential of chromene-based compounds, including the target molecule, in developing new antimicrobial agents (Ukhov et al., 2021) (Raval, Naik, & Desai, 2012).
- The exploration of novel copper(II), cobalt(II), and nickel(II) complexes with chromene derivatives highlights the compound's potential in coordination chemistry and its applications in catalysis and material science (Myannik et al., 2018).
Material Science Applications
- Chromene and dihydrobenzofuran derivatives have been utilized in the synthesis of photochromic materials, demonstrating the utility of these compounds in developing advanced materials with potential applications in smart windows, displays, and sensors (Rawat, Prutyanov, & Wulff, 2006).
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c22-15-10-19(26-18-4-2-1-3-14(15)18)20(24)21-11-16(23)12-5-6-17-13(9-12)7-8-25-17/h1-6,9-10,16,23H,7-8,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNPVRMWMOJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2726488.png)
![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide](/img/structure/B2726489.png)
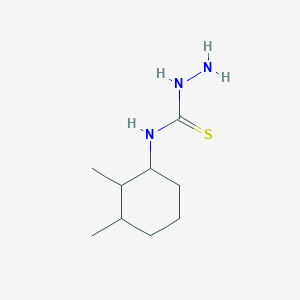

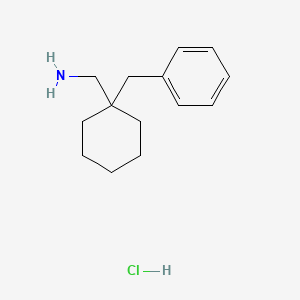
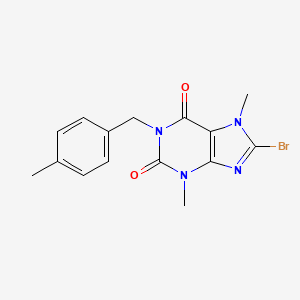
![N-(3,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2726498.png)
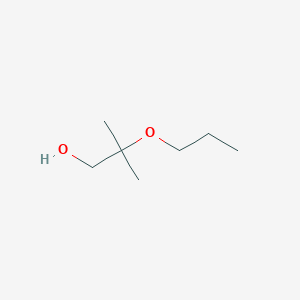
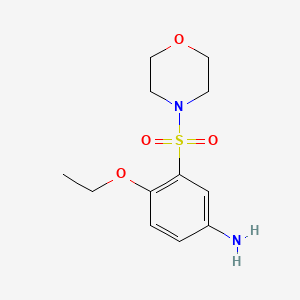
![Tert-butyl 2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2726506.png)
![N-(4-chlorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2726507.png)
